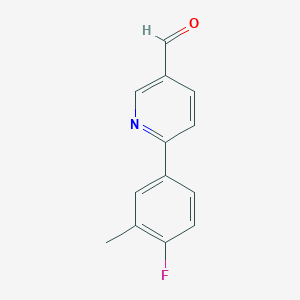
6-(4-Fluoro-3-methylphenyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a 4-fluoro-3-methylphenyl group and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzene and pyridine-3-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 6-(4-fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-carboxylic acid.
Reduction: 6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The fluorine atom can also influence the compound’s binding affinity and specificity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenylboronic acid: Shares the 4-fluoro-3-methylphenyl group but differs in the functional group attached to the aromatic ring.
4-Fluoro-3-methyl-alpha-pyrrolidinovalerophenone: Another compound with a 4-fluoro-3-methylphenyl group, used as a synthetic stimulant.
Properties
Molecular Formula |
C13H10FNO |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
6-(4-fluoro-3-methylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-6-11(3-4-12(9)14)13-5-2-10(8-16)7-15-13/h2-8H,1H3 |
InChI Key |
AIIDOYFGZUGYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=C(C=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















